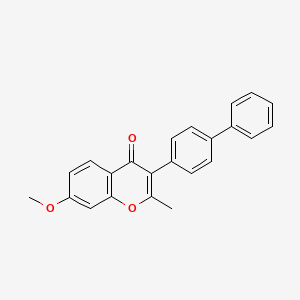
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as BMCH, is a synthetic compound that belongs to the class of flavonoids. BMCH has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including SOD and CAT. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control over the purity and concentration of the compound. This compound is also stable and can be easily stored for long periods of time. However, this compound has some limitations for lab experiments. This compound is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may allow for the development of more effective therapies. Another direction is to investigate the potential use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process starting from 4-hydroxycoumarin and 4-biphenylboronic acid. The first step involves the synthesis of 4-(4-biphenylyl)-2-methylphenol, which is then converted to 3-(4-biphenylyl)-7-methoxy-2-methylchroman-4-one by reacting with methoxyacetic acid and acetic anhydride. The final step involves the oxidation of the chromanone ring to form this compound.
Applications De Recherche Scientifique
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Propriétés
IUPAC Name |
7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15-22(23(24)20-13-12-19(25-2)14-21(20)26-15)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYNOSVILRUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
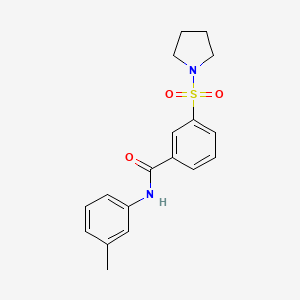
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)

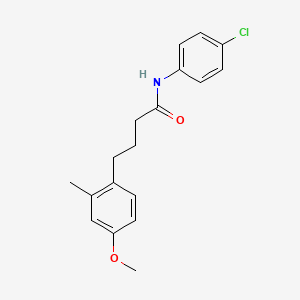
![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
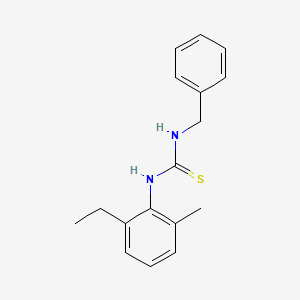
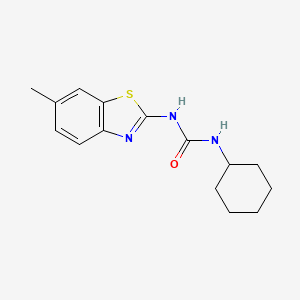

![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)